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Abstract
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a chiral heterocyclic compound of significant

interest as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid

tetrahydropyran core, coupled with the presence of a hydroxyl group and a protected ketone

functionality, makes it a valuable building block in medicinal chemistry. This technical guide

provides a comprehensive overview of the known physical, chemical, and synthetic aspects of

this molecule, with a focus on data relevant to researchers and drug development

professionals. While extensive experimental data on its physicochemical properties are not

widely published, this document compiles available information and provides context based on

related structures.

Chemical and Physical Properties
Precise experimental values for several physical properties of 4,4-Dimethoxytetrahydro-2H-
pyran-3-ol are not readily available in publicly accessible literature. The data presented below

is a combination of information from chemical databases and predicted values.
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Table 1: Physical and Chemical Properties of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol

Property Value Source

Molecular Formula C₇H₁₄O₄ PubChem[1]

Molecular Weight 162.18 g/mol PubChem[1]

IUPAC Name 4,4-dimethoxyoxan-3-ol PubChem[1]

CAS Number 104681-92-7 PubChem[1]

Melting Point Data not available N/A

Boiling Point Data not available N/A

Density Data not available N/A

Solubility Data not available N/A

XLogP3-AA (Predicted) -0.9 PubChem

Chemical Reactivity and Stability: 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is expected to be

a stable compound under standard storage conditions.[2] The ketal group is sensitive to acidic

conditions and can be hydrolyzed to the corresponding ketone. The secondary alcohol is

available for various chemical transformations, such as oxidation to a ketone, or esterification

and etherification reactions.

Hazard Information: The compound is classified as a skin and eye irritant.[1] Appropriate

personal protective equipment (PPE), including gloves and safety glasses, should be used

when handling this chemical.

Spectroscopic Data
Detailed experimental spectra for 4,4-Dimethoxytetrahydro-2H-pyran-3-ol are not widely

published. The following sections describe the expected spectral characteristics based on the

molecule's structure and available data for analogous compounds.

2.1. Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b169958?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethoxytetrahydro-2H-pyran-3-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethoxytetrahydro-2H-pyran-3-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethoxytetrahydro-2H-pyran-3-ol
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethoxytetrahydro-2H-pyran-3-ol
https://www.benchchem.com/product/b169958?utm_src=pdf-body
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-16-174-S1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4_4-Dimethoxytetrahydro-2H-pyran-3-ol
https://www.benchchem.com/product/b169958?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While an experimental mass spectrum is not available, predicted mass-to-charge ratios (m/z)

for various adducts have been calculated.

Table 2: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]⁺ 163.0965

[M+Na]⁺ 185.0784

[M+K]⁺ 201.0523

[M-H]⁻ 161.0819

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 4,4-Dimethoxytetrahydro-2H-pyran-3-ol is expected to show

characteristic absorptions for its functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl

group.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H

bonds in the pyran ring and methoxy groups.

C-O stretch: Strong absorptions in the 1050-1150 cm⁻¹ region, characteristic of the C-O

bonds in the ether and alcohol functionalities.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed structural information. Based on the

structure, the following key signals can be predicted in the ¹H NMR spectrum:

Methoxy protons: Two singlets for the diastereotopic methoxy groups.

Pyran ring protons: A series of multiplets for the methylene and methine protons on the

tetrahydropyran ring. The proton attached to the carbon bearing the hydroxyl group would

likely appear as a distinct multiplet.
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Hydroxyl proton: A broad singlet, the chemical shift of which would be dependent on the

solvent and concentration.

Experimental Protocols
The asymmetric synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol via a biocatalytic

reduction has been reported in the literature. This method offers high enantioselectivity and

yield.

3.1. Biocatalytic Synthesis of (R)-4,4-Dimethoxytetrahydro-2H-pyran-3-ol

This protocol details the enzymatic reduction of the corresponding ketone precursor.

Workflow Diagram:
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Reactants & Enzymes

Reaction Conditions

Products & Byproducts
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Caption: Biocatalytic synthesis workflow.
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Methodology:

Reaction Setup: A solution of 4,4-dimethoxytetrahydro-2H-pyran-3-one and glucose is

prepared in a 0.5 M potassium phosphate buffer (pH 6.5).

Enzyme and Cofactor Addition: Stock solutions of the ketoreductase (KRED), glucose

dehydrogenase (GDH), and NADP⁺ are added to the reaction mixture.

Incubation: The reaction is incubated at a controlled temperature, typically around 35°C, with

stirring.

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as

HPLC or GC to determine the conversion of the starting material to the product.

Work-up and Purification: Once the reaction is complete, the product is extracted from the

aqueous phase using an organic solvent. The organic extracts are then combined, dried, and

concentrated. The crude product can be further purified by column chromatography or

distillation.

Biological Activity and Signaling Pathways
There is no information available in the searched literature to suggest that 4,4-
Dimethoxytetrahydro-2H-pyran-3-ol has direct biological activity or is involved in any

signaling pathways. Its primary role is that of a chiral building block for the synthesis of more

complex, biologically active molecules.

Logical Relationship Diagram:
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Caption: Role in drug development.

Conclusion
4,4-Dimethoxytetrahydro-2H-pyran-3-ol is a valuable synthetic intermediate with applications

in pharmaceutical research and development. While a comprehensive experimental dataset for

its physical properties is lacking in the public domain, its chemical reactivity is well-understood,

and efficient stereoselective synthetic methods have been developed. This guide serves as a

foundational resource for scientists working with this compound, highlighting its key

characteristics and providing a detailed protocol for its synthesis. Further research into its

physical properties and the development of detailed analytical methods would be beneficial for

its broader application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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